molecular formula C6H10O7 B1360022 D-Glucuronic Acid CAS No. 528-16-5

D-Glucuronic Acid

Cat. No. B1360022
CAS RN: 528-16-5
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-AQKNRBDQSA-N
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Description

D-Glucuronic Acid is a monosaccharide and an important component of the glycan moieties found in various biological systems. It plays a crucial role in several metabolic pathways and is present in both animal and plant sources. This acid is a hexuronic acid, specifically a carboxylic acid derivative of glucose.



Synthesis Analysis

D-Glucuronic Acid can be synthesized through enzymatic conversion from D-Glucose . The oxidation of glucose leads to the formation of glucuronic acid. This process occurs naturally in various contexts, including fruit, honey, and wine.



Molecular Structure Analysis

The molecular structure of D-Glucuronic Acid consists of a six-carbon sugar backbone (hexose) with a carboxylic acid group (-COOH) attached to one of the carbon atoms. The chemical formula is C6H10O7 . The hydroxyl groups (-OH) on the remaining carbon atoms contribute to its water solubility and reactivity.



Chemical Reactions Analysis



  • Glucuronidation : Glucuronic Acid participates in glucuronidation reactions, where it conjugates with various endogenous and exogenous compounds (e.g., drugs, toxins, bilirubin). This process enhances their water solubility, facilitating their excretion via urine or bile.




  • Formation of Glycosaminoglycans (GAGs) : D-Glucuronic Acid is a key component in the biosynthesis of GAGs, such as hyaluronic acid and chondroitin sulfate. These macromolecules are essential for maintaining connective tissues, cartilage, and joint health.





Physical And Chemical Properties Analysis


  • Physical State : D-Glucuronic Acid exists as a white crystalline powder.

  • Solubility : It is highly soluble in water due to its hydrophilic nature.

  • Melting Point : The melting point is approximately 150°C.

  • pKa : The pKa value of the carboxylic acid group is around 3.5.


Scientific Research Applications

1. Synthesis of Glucuronic Acid Esters

D-Glucuronic acid (GlcA) derivatives, including esters, have been synthesized for various applications. These derivatives are used in surface-active compounds and bioactive molecules. Glucuronic acid is also integral in the synthesis of nontoxic prodrugs, particularly in cancer therapies such as antibody-directed enzyme prodrug therapy (ADEPT) or prodrug monotherapy (PMT) (Bosco et al., 2010).

2. Fluorescent Probe for β-Glucuronidase Detection

A near-infrared fluorescent probe based on D-glucuronic acid has been developed for detecting β-Glucuronidase in various living cells and animals. This probe is vital for cancer diagnosis and therapy, as well as evaluating real-time variations of β-Glucuronidase in development and growth, which is crucial for guiding rational drug use in clinical settings (Yinzhu Jin et al., 2018).

3. Metabolic Studies

D-Glucuronic acid plays a significant role in metabolism, particularly in the detoxification of xenobiotic compounds and the structure/remodeling of the extracellular matrix. It has been identified as a robust biomarker of mortality and healthspan in both humans and mice (Andrew Ho et al., 2019).

4. Biotechnological Production

D-Glucuronic acid is produced biologically through routes involving myo-inositol oxygenase as a key enzyme. This production method has significant applications in the food, cosmetics, and pharmaceutical industries, providing an efficient method for industrial production (F. Teng et al., 2019).

5. Biosynthetic Pathways in E. coli

Engineering of Escherichia coli strains for biosynthetic pathways has been utilized to improve the production of D-glucaric acid, which is widely used in food additives, dietary supplements, and other applications. This metabolic engineering enhances the efficiency of the pathways and accelerates the application of D-glucaric acid biosynthesis in industrial processes (Hui-Hui Su et al., 2020).

6. Magnetic Nanoparticle Application

Glucose oxidase immobilized on magnetic chitosan nanoparticles oxidizes β-D glucose to D-glucuronic acid. This process is significant in the food industry, where glucuronic acid is utilized in various products, offering enhanced reusability, recovering, and stability of the enzyme (Maryam EIN ALI AFJEH et al., 2020).

7. Cosmetics Industry Applications

  • Biological Production for Cosmetics : D-Glucuronic acid (GlcUA) is a key intermediate in the production of cosmetics. Its biological production, involving myo-inositol oxygenase as the primary enzyme, offers a feasible method for industrial production, highlighting its significance in the cosmetics industry (Teng et al., 2019).

  • Hyaluronic Acid in Cosmetics : Hyaluronic acid, consisting of D-glucuronic acid, is widely used in cosmetics for its moisturizing and anti-aging effects. Its molecular weight influences its skin penetration and biological activity, making it a key ingredient in various cosmetic products (Juncan et al., 2021).

  • Exopolysaccharides in Marine Cosmetics : Exopolysaccharides from marine bacteria, containing D-glucuronic acid, are valued in cosmetics for their unique properties. These compounds enhance the profitability of low-cost production and processing industries in the cosmetic field (Drouillard et al., 2018).

  • Moisture-Retention Ability in Cosmetics : The moisture-retention ability of hyaluronic acid, which includes D-glucuronic acid, is superior to other reported exopolysaccharides or functional ingredients commonly used in cosmetics. This makes it highly valuable for skin hydration and protection (Mei-Ling Sun et al., 2015).

  • Antioxidant Activity in Cosmetics : Hybrids of hyaluronic acid components and SiO2, containing D-glucuronic acid, exhibit significant antioxidant activity. This novel material opens new perspectives for non-phenolic molecules in cosmetics with antiradical hydrogen-atom-transfer mechanisms (Theofanous et al., 2022).

Safety And Hazards

D-Glucuronic Acid is generally considered safe for human consumption. However, as with any compound, excessive intake may have adverse effects. Always follow recommended dosages and consult a healthcare professional.


Future Directions

Research on D-Glucuronic Acid continues to explore its applications in drug delivery, tissue engineering, and therapeutic interventions. Investigating its interactions with specific enzymes and receptors may reveal novel therapeutic targets.


properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-AQKNRBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894097
Record name D-Glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucuronic Acid

CAS RN

528-16-5
Record name D-Glucopyranuronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucopyranuronic acid
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Record name D-Glucopyranuronic acid
Source EPA DSSTox
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Record name D-glucopyranuronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45,000
Citations
HG Bray - Advances in Carbohydrate Chemistry, 1953 - Elsevier
… occurring hexuronic acids, D-glucuronic acid appears to be by … Sustained interest in D-glucuronic acid dates from about 1875 … from camphor-D-glucuronic acid, a metabolite of camphor. …
Number of citations: 34 www.sciencedirect.com
T Popoff, O Theander - Carbohydrate Research, 1972 - Elsevier
… the isomerisation of D-glucuronic acid in … D-glucuronic acid, the important plant-xylan constituent, is reported to be still more readily isomerised5. We have found6 that D-glucuronic acid …
Number of citations: 123 www.sciencedirect.com
R Kohn, P Kovac - Chem. zvesti, 1978 - chemicalpapers.com
… D-Glucuronic acid is an abundant component of numerous natural polysaccharides; it is very important in metabolic processes occurring in living organisms [1]. 4-Deoxy-/3-L-rAreo-hex-…
Number of citations: 101 www.chemicalpapers.com
C Heiss, JS Klutts, Z Wang, TL Doering, P Azadi - Carbohydrate research, 2009 - Elsevier
… Res.1998, 306, 315–330] was determined to be β-d-glucuronic acid. A revised structure for this polymer is presented, along with a proposal that this compound be termed …
Number of citations: 134 www.sciencedirect.com
CL Mehltretter - Advances in carbohydrate chemistry, 1953 - Elsevier
… Mild hydrolysis of the latter substance eliminated acetone and produced D-glucuronic acid nearly quantitatively. This convenient method for preparing D-glucuronic acid possesses the …
Number of citations: 42 www.sciencedirect.com
CL Mehltretter, BH Alexander, RL Mellies… - Journal of the …, 1951 - ACS Publications
… 1,2-isopropylidene-D-glucuronic acid is nearly quantitatively converted to D-glucuronic acid. A key step in the synthesis is the separation of 1,2-isopropylidene-D-glucuronic acid from …
Number of citations: 108 pubs.acs.org
JA Stapley, JN BeMiller - Carbohydrate research, 2007 - Elsevier
… for the decarboxylation of d-glucuronic acid. HPLC chromatograms (not given) indicated that no decarboxylation occurred, that is, that d-glucuronic acid is resistant to decarboxylation by …
Number of citations: 24 www.sciencedirect.com
T Chiba, P Sinaÿ - Carbohydrate research, 1986 - Elsevier
… Baggett and Smithson’” prepared, in limited yields, derivatives of Liduronic acid by epimerization of D-glucuronic acid derivatives that were constrained to adopt a conformation having C…
Number of citations: 83 www.sciencedirect.com
PN Amaniampong, A Karam, QT Trinh, K Xu, H Hirao… - Scientific reports, 2017 - nature.com
… on the oxidation of D-glucose to D-glucuronic acid, we performed density functional theory (… Using the DFT-calculated enthalpy values, we examined whether D-glucuronic acid can be …
Number of citations: 53 www.nature.com
ML Wolfrom, K Onodera - Journal of the American Chemical …, 1957 - ACS Publications
… We report herein the extension of these techniques to D-glucuronic acid andto 2amino-2-deoxy-D-galactose (o-galactosamine, chondrosamine). The dithioacetals obtained constitute …
Number of citations: 27 pubs.acs.org

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